molecular formula C7H7BrFNO B6290816 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol CAS No. 2432849-05-1

1-(2-Bromo-3-fluoropyridin-4-yl)ethanol

Cat. No.: B6290816
CAS No.: 2432849-05-1
M. Wt: 220.04 g/mol
InChI Key: GDDDEZRQPKDCEI-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluoropyridin-4-yl)ethanol is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol typically involves the bromination and fluorination of pyridine derivatives followed by the introduction of an ethanol group. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-3-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-fluoropyridin-4-yl)ethanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The hydroxyl group may also play a role in hydrogen bonding interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

1-(2-Bromo-3-fluoropyridin-4-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and applications in research and industry.

Properties

IUPAC Name

1-(2-bromo-3-fluoropyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDDEZRQPKDCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=C1)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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